molecular formula C6H4ClNNaO5S B019680 Sodium 2-chloro-5-nitrobenzenesulfonate CAS No. 946-30-5

Sodium 2-chloro-5-nitrobenzenesulfonate

Cat. No.: B019680
CAS No.: 946-30-5
M. Wt: 260.61 g/mol
InChI Key: WMYFGZQYUQSOIT-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for Sodium 2-chloro-5-nitrobenzenesulfonate indicates that it has a hazard statement of H317-H319, which means it may cause an allergic skin reaction and serious eye irritation . The precautionary statements are P280-P305+P351+P338, which involve wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Sodium 2-chloro-5-nitrobenzenesulfonate typically involves the reaction of 4-chloronitrobenzene with fuming sulfuric acid, followed by neutralization with sodium hydroxide . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple purification steps to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chloro-5-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles in polar solvents.

    Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Mechanism of Action

The mechanism of action of Sodium 2-chloro-5-nitrobenzenesulfonate in chemical reactions involves its functional groups. The chloro group can participate in nucleophilic substitution, while the nitro group can undergo reduction or oxidation. These reactions are facilitated by the compound’s ability to interact with various molecular targets and pathways, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

  • Sodium 2-chloro-4-nitrobenzenesulfonate
  • Sodium 2-chloro-3-nitrobenzenesulfonate
  • Sodium 2-chloro-6-nitrobenzenesulfonate

Comparison: Sodium 2-chloro-5-nitrobenzenesulfonate is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns and suitability for specific synthetic routes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-chloro-5-nitrobenzenesulfonate involves the reaction of 2-chloro-5-nitrobenzenesulfonic acid with sodium hydroxide to form the sodium salt of the compound.", "Starting Materials": ["2-chloro-5-nitrobenzenesulfonic acid", "sodium hydroxide"], "Reaction": ["Step 1: Dissolve 2-chloro-5-nitrobenzenesulfonic acid in water.", "Step 2: Slowly add sodium hydroxide to the solution while stirring until the pH reaches around 8-9.", "Step 3: Heat the mixture to around 60-70°C and stir for several hours until the reaction is complete.", "Step 4: Cool the mixture and filter the precipitated Sodium 2-chloro-5-nitrobenzenesulfonate.", "Step 5: Wash the precipitate with water and dry it in a vacuum oven to obtain the final product."] }

CAS No.

946-30-5

Molecular Formula

C6H4ClNNaO5S

Molecular Weight

260.61 g/mol

IUPAC Name

sodium;2-chloro-5-nitrobenzenesulfonate

InChI

InChI=1S/C6H4ClNO5S.Na/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,(H,11,12,13);

InChI Key

WMYFGZQYUQSOIT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)Cl.[Na]

946-30-5

Pictograms

Irritant

Synonyms

2-Chloro-5-nitrobenzenesulfonic Acid Sodium Salt;  6-Chloro-3-nitrobenzenesulfonic Acid Sodium Salt;  Sodium 1-Chloro-4-nitrobenzene-2-sulfonate;  Sodium 2-Chloro-5-nitrobenzenesulfonate;  Sodium 6-Chloro-3-nitrobenzenesulfonate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Sodium 2-chloro-5-nitrobenzenesulfonate in the synthesis of the reactive blue dye KN-FB?

A1: this compound serves as the starting material in the multi-step synthesis of the reactive blue dye KN-FB []. This implies that its chemical structure and reactivity are crucial for the subsequent reactions that lead to the final dye molecule. The researchers used this compound as a foundation to build upon through a series of chemical transformations, including chlorosulfonation, sulfination, hydroxyethylation, amination, acylation, reduction, condensation, ring closure, and esterification []. Each step modifies the molecule, ultimately leading to the desired dye structure with high fixing efficiency.

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